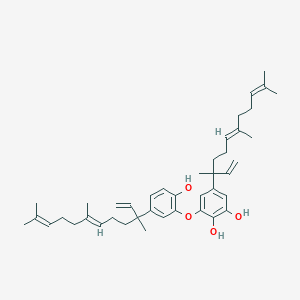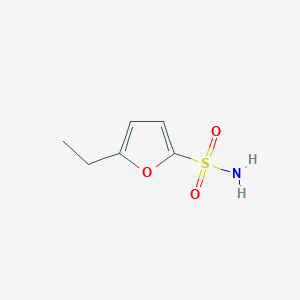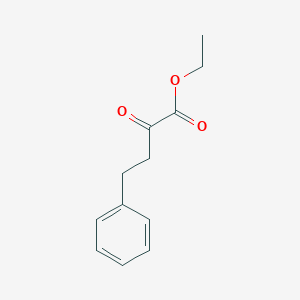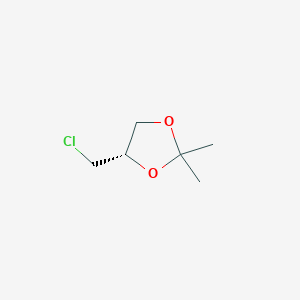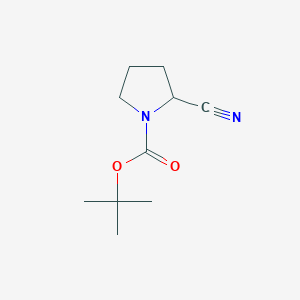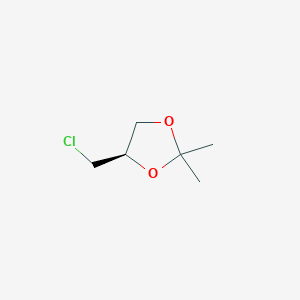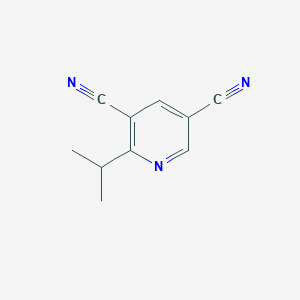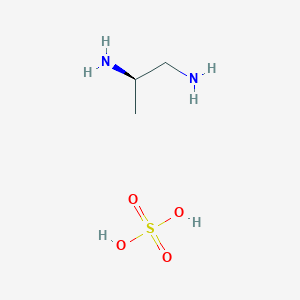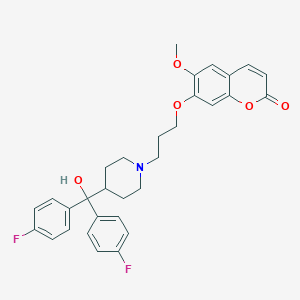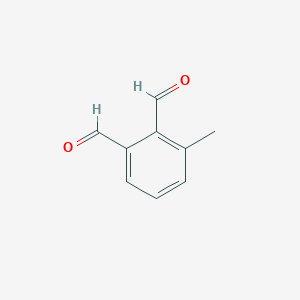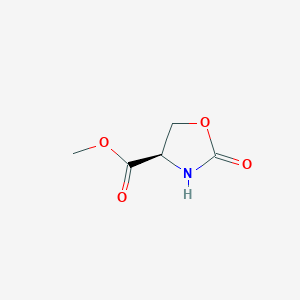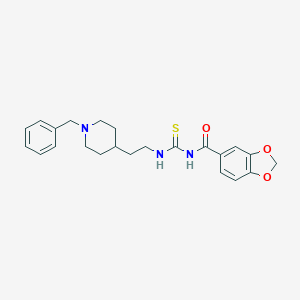
1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea, also known as MBPET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBPET is a thiourea derivative that has been synthesized through a complex chemical process.
Mécanisme D'action
The mechanism of action of 1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea is not fully understood. However, studies have shown that this compound inhibits the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell growth. This compound also inhibits the activity of the JAK/STAT pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound inhibits the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the replication of the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea has a number of advantages and limitations for lab experiments. One advantage is that this compound has been shown to have a high degree of selectivity for its target proteins, which reduces the risk of off-target effects. Additionally, this compound has a low toxicity profile, which makes it a promising candidate for therapeutic applications. However, one limitation of this compound is that its synthesis is complex and requires specialized equipment and expertise.
Orientations Futures
There are a number of potential future directions for 1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea research. One area of interest is the development of this compound-based therapies for the treatment of inflammatory diseases and cancer. Additionally, this compound may have potential applications in the treatment of viral infections, such as hepatitis C. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea involves a multi-step process that includes the reaction of 3,4-(methylenedioxy)benzoyl chloride with 1-benzyl-4-piperidone to form 1-benzyl-4-(3,4-(methylenedioxy)benzoyl)piperidine. This intermediate product is then reacted with thiourea to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells and suppress the production of inflammatory cytokines. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus.
Propriétés
Numéro CAS |
145232-89-9 |
|---|---|
Formule moléculaire |
C23H27N3O3S |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
N-[2-(1-benzylpiperidin-4-yl)ethylcarbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C23H27N3O3S/c27-22(19-6-7-20-21(14-19)29-16-28-20)25-23(30)24-11-8-17-9-12-26(13-10-17)15-18-4-2-1-3-5-18/h1-7,14,17H,8-13,15-16H2,(H2,24,25,27,30) |
Clé InChI |
OPLHGJDLBDRUTM-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CCNC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |
SMILES canonique |
C1CN(CCC1CCNC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |
Autres numéros CAS |
145232-89-9 |
Synonymes |
1-(3,4-(methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea 1-MDB-3-BPET |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



